molecular formula C10H12N2S B2371193 2-(Tert-butylsulfanyl)pyridine-4-carbonitrile CAS No. 501074-85-7

2-(Tert-butylsulfanyl)pyridine-4-carbonitrile

Cat. No.: B2371193
CAS No.: 501074-85-7
M. Wt: 192.28
InChI Key: PQMTYQGEOMDXFT-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-(Tert-butylsulfanyl)pyridine-4-carbonitrile typically involves the reaction of 4-cyanopyridine with tert-butylthiol in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

2-(Tert-butylsulfanyl)pyridine-4-carbonitrile undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydride, solvents like dichloromethane, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Tert-butylsulfanyl)pyridine-4-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Tert-butylsulfanyl)pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the nitrile group can form hydrogen bonds with biological targets, while the tert-butylsulfanyl group can undergo oxidation or substitution reactions .

Comparison with Similar Compounds

2-(Tert-butylsulfanyl)pyridine-4-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its tert-butylsulfanyl group, which provides distinct steric and electronic properties that influence its reactivity and applications.

Properties

IUPAC Name

2-tert-butylsulfanylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-10(2,3)13-9-6-8(7-11)4-5-12-9/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMTYQGEOMDXFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=NC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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